molecular formula C14H12N4O3 B11687507 6-methyl-N'-[(Z)-(2-nitrophenyl)methylidene]pyridine-3-carbohydrazide

6-methyl-N'-[(Z)-(2-nitrophenyl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B11687507
M. Wt: 284.27 g/mol
InChI Key: ZEGLBJSOKOCXOY-SXGWCWSVSA-N
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Description

6-methyl-N’-[(Z)-(2-nitrophenyl)methylidene]pyridine-3-carbohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds This particular compound is characterized by the presence of a pyridine ring, a nitrophenyl group, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N’-[(Z)-(2-nitrophenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 6-methylpyridine-3-carbohydrazide and 2-nitrobenzaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the condensation process, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N’-[(Z)-(2-nitrophenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-methyl-N’-[(Z)-(2-nitrophenyl)methylidene]pyridine-3-carbohydrazide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Chemosensors: Due to its ability to form complexes with metal ions, it can be used in the development of sensors for detecting metal ions in environmental and biological samples.

Mechanism of Action

The mechanism of action of 6-methyl-N’-[(Z)-(2-nitrophenyl)methylidene]pyridine-3-carbohydrazide is largely dependent on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the nitrophenyl group and the pyridine ring can facilitate binding to these targets through various interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(2-furfurylidene)pyridine-3-carbohydrazide

Uniqueness

6-methyl-N’-[(Z)-(2-nitrophenyl)methylidene]pyridine-3-carbohydrazide is unique due to the presence of the nitrophenyl group, which imparts specific electronic properties and reactivity. This makes it particularly useful in applications where electron-rich or electron-deficient environments are required. Additionally, the combination of the pyridine ring and the carbohydrazide moiety provides a versatile scaffold for further functionalization and derivatization.

Properties

Molecular Formula

C14H12N4O3

Molecular Weight

284.27 g/mol

IUPAC Name

6-methyl-N-[(Z)-(2-nitrophenyl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C14H12N4O3/c1-10-6-7-12(8-15-10)14(19)17-16-9-11-4-2-3-5-13(11)18(20)21/h2-9H,1H3,(H,17,19)/b16-9-

InChI Key

ZEGLBJSOKOCXOY-SXGWCWSVSA-N

Isomeric SMILES

CC1=NC=C(C=C1)C(=O)N/N=C\C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NN=CC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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